1,3-Diacrylate adamantane
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Overview
Description
1,3-Adamantanediol diacrylate is a diacrylate derivative of 1,3-adamantanediol, which is a cage-like molecule derived from adamantane. This compound is commonly used as a crosslinking agent in the synthesis of polymer networks, such as hydrogels and coatings . Its molecular formula is C16H20O4, and it has a molecular weight of 276.33 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Adamantanediol diacrylate can be synthesized from 1-adamantanol through a series of chemical reactions. One method involves mixing 1-adamantanol with a mixture of fuming sulfuric acid, acetic anhydride, and nitric acid to carry out a nitration reaction. The reaction is then terminated by diluting the mixture with water . Another method involves the oxidation of 1-adamantanol to 1,3-adamantanediol using ozone on silica gel .
Industrial Production Methods
Industrial production of 1,3-adamantanediol diacrylate typically involves the use of 1,3-dibromodiamantane as an initial raw material. The raw material undergoes hydrolysis in a silver sulfate-sulfuric acid system to produce the target product .
Chemical Reactions Analysis
Types of Reactions
1,3-Adamantanediol diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3-adamantane dicarboxylic acid.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-adamantanediol diacrylate include ozone, fuming sulfuric acid, acetic anhydride, and nitric acid . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from the reactions of 1,3-adamantanediol diacrylate include 1,3-adamantane dicarboxylic acid and various substituted derivatives .
Scientific Research Applications
1,3-Adamantanediol diacrylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-adamantanediol diacrylate involves its ability to form crosslinked polymer networks. The compound reacts with other monomers or polymers to create a three-dimensional network structure, which enhances the mechanical strength and stability of the resulting material . The molecular targets and pathways involved in this process include the formation of covalent bonds between the diacrylate groups and the reactive sites on the monomers or polymers .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxyadamantane: This compound is similar to 1,3-adamantanediol diacrylate but lacks the diacrylate groups.
1,3-Dibromoadamantane: This compound is a brominated derivative of 1,3-adamantanediol and is used as a precursor in the synthesis of 1,3-adamantanediol diacrylate.
1-Adamantanol: This compound is an alcohol derivative of adamantane and is used as a starting material in the synthesis of 1,3-adamantanediol diacrylate.
Uniqueness
1,3-Adamantanediol diacrylate is unique due to its ability to form crosslinked polymer networks, which makes it highly valuable in the synthesis of high-performance materials. Its cage-like structure derived from adamantane provides exceptional stability and mechanical properties, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H20O4 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(3-prop-2-enoyloxy-1-adamantyl) prop-2-enoate |
InChI |
InChI=1S/C16H20O4/c1-3-13(17)19-15-6-11-5-12(7-15)9-16(8-11,10-15)20-14(18)4-2/h3-4,11-12H,1-2,5-10H2 |
InChI Key |
YGGARCQQBAOLGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C=C |
Origin of Product |
United States |
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